6-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine 6-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
Brand Name: Vulcanchem
CAS No.: 2640889-69-4
VCID: VC11857070
InChI: InChI=1S/C21H25N7O2S/c1-14-4-5-15(30-3)16-18(14)31-21(25-16)27-8-6-26(7-9-27)19-17-20(23-12-22-19)28(13-24-17)10-11-29-2/h4-5,12-13H,6-11H2,1-3H3
SMILES: CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=NC=NC5=C4N=CN5CCOC
Molecular Formula: C21H25N7O2S
Molecular Weight: 439.5 g/mol

6-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

CAS No.: 2640889-69-4

Cat. No.: VC11857070

Molecular Formula: C21H25N7O2S

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

6-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine - 2640889-69-4

Specification

CAS No. 2640889-69-4
Molecular Formula C21H25N7O2S
Molecular Weight 439.5 g/mol
IUPAC Name 4-methoxy-2-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]-7-methyl-1,3-benzothiazole
Standard InChI InChI=1S/C21H25N7O2S/c1-14-4-5-15(30-3)16-18(14)31-21(25-16)27-8-6-26(7-9-27)19-17-20(23-12-22-19)28(13-24-17)10-11-29-2/h4-5,12-13H,6-11H2,1-3H3
Standard InChI Key IZCQFJYFSULSNK-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=NC=NC5=C4N=CN5CCOC
Canonical SMILES CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=NC=NC5=C4N=CN5CCOC

Introduction

Molecular Formula and Weight

  • Molecular Formula: C20H24N6O2S

  • Molecular Weight: Approximately 428.51 g/mol

Structural Features

  • The molecule contains:

    • A purine base functionalized at position 9 with a 2-methoxyethyl group.

    • A piperazine ring substituted with a benzothiazole derivative at one nitrogen atom.

    • Methoxy and methyl substituents on the benzothiazole ring.

Chemical Characteristics

  • Hydrophilicity/Hydrophobicity: The presence of methoxy groups contributes to moderate hydrophilicity, while the aromatic systems add lipophilicity.

  • Potential Functional Groups: The purine core provides sites for hydrogen bonding, while the benzothiazole moiety may interact with biological targets through π-stacking or hydrophobic interactions.

Synthesis

The synthesis of 6-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine typically involves multi-step organic reactions:

General Synthetic Pathway

  • Purine Derivative Preparation:

    • Functionalization of the purine nucleus at position 9 with a 2-methoxyethyl group using alkylation methods.

  • Benzothiazole Derivative Synthesis:

    • Synthesis of the benzothiazole moiety via cyclization reactions involving o-amino thiophenols and aldehydes or ketones.

  • Coupling with Piperazine:

    • Introduction of the piperazine linker by nucleophilic substitution or amidation reactions.

  • Final Coupling:

    • Attachment of the benzothiazole-piperazine intermediate to the purine derivative through appropriate coupling agents.

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery due to:

  • Purine Core: Known for biological activity in enzyme inhibition (e.g., kinase inhibitors).

  • Benzothiazole Moiety: Frequently associated with antimicrobial, anticancer, and anti-inflammatory activities.

Spectroscopic Analysis

Standard characterization techniques include:

  • NMR Spectroscopy: Proton (1^1H) and Carbon (13^13C) NMR to confirm structural integrity.

  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.

Crystallography

Single-crystal X-ray diffraction may be used to determine the three-dimensional arrangement of atoms, particularly for understanding binding interactions.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC20H24N6O2S
Molecular Weight~428.51 g/mol
Key Functional GroupsPurine, Benzothiazole, Piperazine
SolubilityLikely soluble in polar organic solvents
Potential ApplicationsAntitumor, Antimicrobial, Kinase Inhibition

Research Findings and Future Directions

While no specific studies on this compound were found in the provided sources, related compounds combining purine and benzothiazole frameworks have shown promise in pharmacological research. Further investigation into this compound's biological activity, toxicity profile, and pharmacokinetics is recommended to assess its potential as a lead molecule in drug development.

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